Cas no 1679-08-9 (2,2-dimethylpropane-1-thiol)

2,2-dimethylpropane-1-thiol 化学的及び物理的性質

名前と識別子

-

- 1-Propanethiol,2,2-dimethyl-

- 2,2-DIMETHYL-PROPANE-1-THIOL

- 2,2-dimethylpropane-1-thiol

- 1-Propanethiol,2,2-dimethyl

- 2,2-dimethyl-1-propanethiol

- 2,2-Dimethylpropanethiol

- Neopentanethiol

- Neopentyl mercaptan

- Neopentyl thiol

- BH457E77GG

- EN300-198544

- 1-PROPANETHIOL, 2,2-DIMETHYL-

- DTXSID90168426

- EINECS 216-842-9

- 1679-08-9

- UNII-BH457E77GG

- SCHEMBL23363

- AKOS017574343

- InChI=1/C5H12S/c1-5(2,3)4-6/h6H,4H2,1-3H

- NS00025511

-

- MDL: MFCD00603028

- インチ: InChI=1S/C5H12S/c1-5(2,3)4-6/h6H,4H2,1-3H3

- InChIKey: LSUXMVNABVPWMF-UHFFFAOYSA-N

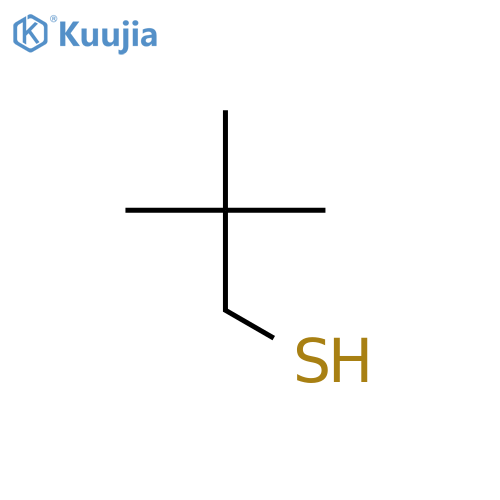

- ほほえんだ: SCC(C)(C)C

計算された属性

- せいみつぶんしりょう: 104.06600

- どういたいしつりょう: 104.065971

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 6

- 回転可能化学結合数: 1

- 複雑さ: 33.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 1

じっけんとくせい

- 密度みつど: 0.832

- ゆうかいてん: -67°C

- ふってん: 96.6°Cat760mmHg

- フラッシュポイント: 5°C

- 屈折率: 1.441

- PSA: 38.80000

- LogP: 1.96230

2,2-dimethylpropane-1-thiol セキュリティ情報

2,2-dimethylpropane-1-thiol 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2,2-dimethylpropane-1-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D590658-100mg |

2,2-dimethylpropane-1-thiol |

1679-08-9 | 100mg |

$ 339.00 | 2023-09-07 | ||

| Enamine | EN300-198544-0.1g |

2,2-dimethylpropane-1-thiol |

1679-08-9 | 95% | 0.1g |

$232.0 | 2023-09-16 | |

| Enamine | EN300-198544-1.0g |

2,2-dimethylpropane-1-thiol |

1679-08-9 | 95% | 1g |

$0.0 | 2023-06-08 | |

| Enamine | EN300-198544-5g |

2,2-dimethylpropane-1-thiol |

1679-08-9 | 95% | 5g |

$1945.0 | 2023-09-16 | |

| 1PlusChem | 1P007W5C-100mg |

1-Propanethiol,2,2-dimethyl- |

1679-08-9 | 95% | 100mg |

$339.00 | 2024-06-19 | |

| TRC | D590658-50mg |

2,2-dimethylpropane-1-thiol |

1679-08-9 | 50mg |

$ 224.00 | 2023-09-07 | ||

| Enamine | EN300-198544-1g |

2,2-dimethylpropane-1-thiol |

1679-08-9 | 95% | 1g |

$671.0 | 2023-09-16 | |

| 1PlusChem | 1P007W5C-5g |

1-Propanethiol,2,2-dimethyl- |

1679-08-9 | 95% | 5g |

$2466.00 | 2024-06-19 | |

| 1PlusChem | 1P007W5C-10g |

1-Propanethiol,2,2-dimethyl- |

1679-08-9 | 95% | 10g |

$3627.00 | 2024-06-19 | |

| Enamine | EN300-198544-0.05g |

2,2-dimethylpropane-1-thiol |

1679-08-9 | 95% | 0.05g |

$155.0 | 2023-09-16 |

2,2-dimethylpropane-1-thiol 関連文献

-

Jingdong Zhang,Anna Christina Welinder,Qijin Chi,Jens Ulstrup Phys. Chem. Chem. Phys. 2011 13 5526

-

Jingdong Zhang,Anna Christina Welinder,Qijin Chi,Jens Ulstrup Phys. Chem. Chem. Phys. 2011 13 5526

2,2-dimethylpropane-1-thiolに関する追加情報

Comprehensive Overview of 2,2-Dimethylpropane-1-thiol (CAS No. 1679-08-9)

2,2-Dimethylpropane-1-thiol, also known by its CAS number 1679-08-9, is a specialized organic compound belonging to the class of thiols. This compound is characterized by its unique molecular structure, featuring a branched alkyl chain with a sulfhydryl (-SH) group. Its chemical formula is C5H12S, and it is widely utilized in various industrial and research applications due to its distinct properties. The compound’s low molecular weight and volatility make it particularly useful in fields such as flavor and fragrance chemistry, material science, and organic synthesis.

One of the most notable features of 2,2-dimethylpropane-1-thiol is its pungent odor, which is typical of many thiols. This property has led to its use in odorant formulations, where it serves as a key component in trace amounts to detect leaks or enhance sensory profiles. In recent years, the demand for eco-friendly odorants and sustainable chemical solutions has grown significantly, positioning this compound as a subject of interest for researchers exploring green chemistry alternatives.

The synthesis of 2,2-dimethylpropane-1-thiol typically involves the reaction of neopentyl derivatives with sulfur-containing reagents. This process highlights the compound’s role in advanced synthetic pathways, where its steric hindrance and reactivity are leveraged to achieve specific outcomes. In the context of AI-driven drug discovery and computational chemistry, researchers are increasingly investigating thiols like 1679-08-9 for their potential in designing novel biomolecules or catalysts.

From an industrial perspective, 2,2-dimethylpropane-1-thiol is valued for its compatibility with polymer chemistry and surface modification techniques. Its ability to form self-assembled monolayers (SAMs) on metal surfaces has made it a candidate for nanotechnology applications, particularly in the development of sensors and electronic devices. This aligns with the current trend of miniaturization and smart materials, which dominate discussions in materials science forums and research publications.

Safety and handling of 2,2-dimethylpropane-1-thiol are critical considerations due to its volatile nature. While it is not classified as a hazardous material under most regulatory frameworks, proper storage in airtight containers and adherence to laboratory safety protocols are recommended. The compound’s stability under inert atmospheres and resistance to oxidation further enhance its practicality for long-term use in research settings.

In the realm of consumer products, 2,2-dimethylpropane-1-thiol has found niche applications in perfumery and food flavoring, albeit in highly diluted forms. Its sulfurous notes are sometimes employed to replicate the aroma of certain tropical fruits or fermented beverages. This aligns with the growing consumer interest in authentic flavor profiles and natural ingredient alternatives, as evidenced by trending searches for "clean-label chemicals" and "sustainable fragrances".

Looking ahead, the versatility of 2,2-dimethylpropane-1-thiol ensures its continued relevance in both academic and industrial spheres. As biotechnology and green synthesis gain traction, this compound may play a pivotal role in developing next-generation materials and eco-conscious formulations. For researchers and professionals seeking detailed spectroscopic data or synthetic protocols, reputable sources such as ACS Publications and Reaxys offer extensive literature on its properties and applications.

1679-08-9 (2,2-dimethylpropane-1-thiol) 関連製品

- 4720-60-9(2,2-bis(sulfanylmethyl)propane-1,3-dithiol)

- 1805245-74-2(5-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxaldehyde)

- 2171221-71-7(2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenoxy}acetic acid)

- 38325-97-2(4-Methyl-1-octadecyl-pyridinium; chloride)

- 152146-59-3(4-(2-Butyl-5-formyl-1H-imidazol-1-yl)methylbenzoic Acid)

- 1396765-35-7(N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide)

- 2228318-19-0(1-(2-fluoro-6-nitrophenyl)cyclobutylmethanol)

- 2408976-03-2(4-{[(Tert-butoxy)carbonyl]amino}-3-(4-hydroxybutoxy)benzoic acid)

- 31908-20-0(Cyclohexanone, 2-(2-bromophenyl)-)

- 1788990-68-0(N-(1-Aminohexan-2-yl)-4-nitrobenzene-1-sulfonamide)